molecular formula C28H34N2O7 B10857724 Velagliflozin proline CAS No. 1539295-26-5

Velagliflozin proline

Cat. No.: B10857724
CAS No.: 1539295-26-5
M. Wt: 510.6 g/mol
InChI Key: UWKBFNWQMSGEPG-ZHNCTCHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Velagliflozin (proline) is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is primarily used for its antidiabetic properties, reducing blood sugar levels by inhibiting the reabsorption of glucose in the kidneys. This compound is particularly effective in managing diabetes mellitus and has shown promise in treating insulin dysregulation in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of velagliflozin (proline) involves the formation of a co-crystal with L-proline. The chemical name of velagliflozin is 2-(4-cyclopropyl-benzyl)-4-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-hydroxymethyltetrahydropyran-2-yl)-benzonitrile. It forms a co-crystal with L-proline ((S)-pyrrolidine-2-carboxylic acid) as a monohydrate, and velagliflozin, L-proline, and water are in a 1:1:1 ratio .

Industrial Production Methods: Industrial production of velagliflozin (proline) typically involves large-scale synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield. The process includes the careful control of reaction conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Velagliflozin (proline) primarily undergoes reactions typical of SGLT2 inhibitors. These include:

    Oxidation: Velagliflozin can undergo oxidation reactions, although these are not the primary focus in its pharmacological use.

    Reduction: Reduction reactions are less common for velagliflozin.

    Substitution: Substitution reactions can occur, particularly in the aromatic ring structures.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms into the aromatic rings .

Scientific Research Applications

Velagliflozin (proline) has a wide range of scientific research applications:

Mechanism of Action

Velagliflozin (proline) exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This transporter is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, velagliflozin reduces the reabsorption of filtered glucose, thereby lowering blood glucose levels and increasing urinary glucose excretion .

Comparison with Similar Compounds

  • Empagliflozin
  • Dapagliflozin
  • Canagliflozin
  • Ertugliflozin

Comparison: Velagliflozin (proline) is unique among SGLT2 inhibitors due to its specific molecular structure and the formation of a co-crystal with L-proline. This unique structure may contribute to its specific pharmacokinetic and pharmacodynamic properties. Compared to other SGLT2 inhibitors, velagliflozin has shown similar efficacy in reducing blood glucose levels but may offer distinct advantages in terms of stability and solubility .

Biological Activity

Velagliflozin proline, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a significant therapeutic agent, particularly in the management of diabetes mellitus in cats. This compound is characterized by its ability to enhance glycemic control by promoting urinary glucose excretion. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Chemical Structure:

  • This compound is a co-crystal formed with L-proline and water in a 1:1:1 ratio. Its empirical formula is C23H25NO5C5H9NO2H2OC_{23}H_{25}NO_5\cdot C_{5}H_{9}NO_2\cdot H_2O and its molecular formula is C28H36N2O8C_{28}H_{36}N_2O_8 .

Mechanism of Action:

  • As an SGLT2 inhibitor, velagliflozin blocks the reabsorption of glucose from the renal filtrate back into the bloodstream, thereby increasing urinary glucose excretion and lowering blood glucose levels . This mechanism is crucial for managing hyperglycemia in diabetic patients.

Pharmacokinetics

Absorption and Distribution:

  • Following oral administration at a dose of 1 mg/kg in cats, velagliflozin is rapidly absorbed, achieving maximum plasma concentration (Cmax) at approximately 0.25 hours post-dose. The mean Cmax observed was 1030 (± 361) ng/mL, with a corresponding area under the plasma concentration-time curve (AUC0-last) of 3295 (± 1098) day*ng/mL .

Elimination Half-Life:

  • The elimination half-life of velagliflozin is approximately 3.68 hours, indicating a relatively short duration of action which supports once-daily dosing .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy of velagliflozin in diabetic cats:

  • Clinical Field Trial:
    • A prospective study involving 252 client-owned cats assessed the safety and effectiveness of velagliflozin as a sole therapy. The initial screening blood glucose was 436 mg/dL. After treatment, blood glucose levels significantly decreased to 153 mg/dL by day 30 and further improved to 125 mg/dL by day 180. Fructosamine levels also showed considerable reduction from an initial median of 538 µmol/L to 263 µmol/L .
  • Comparison with Insulin Therapy:
    • In a comparative trial against porcine lente insulin, velagliflozin demonstrated a treatment success rate of 53.7% compared to 41.9% for insulin after 45 days, indicating non-inferiority in glycemic control .
  • Longitudinal Study Results:
    • Over the course of treatment, significant improvements were noted in clinical signs related to diabetes such as polyuria and appetite .

Mutagenicity Studies

Extensive testing has been conducted to evaluate the mutagenic potential of velagliflozin:

  • In various assays including the Mouse Lymphoma Mutation Assay, velagliflozin was deemed negative for mutagenicity after initial positive results were not reproducible in confirmatory tests . This suggests a favorable safety profile regarding genetic stability.

Adverse Effects

Common adverse effects reported include gastrointestinal disturbances such as vomiting and diarrhea; however, these are generally mild and transient .

Summary Table of Key Findings

Parameter Value
Empirical Formula C23H25NO5C5H9NO2H2OC_{23}H_{25}NO_5\cdot C_{5}H_{9}NO_2\cdot H_2O
Molecular Formula C28H36N2O8C_{28}H_{36}N_2O_8
Cmax (ng/mL) 1030 (± 361)
AUC0-last (day*ng/mL) 3295 (± 1098)
Elimination Half-Life 3.68 hours
Initial Blood Glucose (mg/dL) 436
Blood Glucose at Day 180 (mg/dL) 125
Fructosamine Initial (µmol/L) 538
Fructosamine at Day 180 (µmol/L) 263

Properties

CAS No.

1539295-26-5

Molecular Formula

C28H34N2O7

Molecular Weight

510.6 g/mol

IUPAC Name

2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile;(2S)-pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H25NO5.C5H9NO2/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15;7-5(8)4-2-1-3-6-4/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2;4,6H,1-3H2,(H,7,8)/t19-,20-,21+,22-,23+;4-/m10/s1

InChI Key

UWKBFNWQMSGEPG-ZHNCTCHCSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N

Canonical SMILES

C1CC(NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.